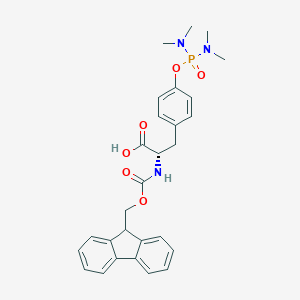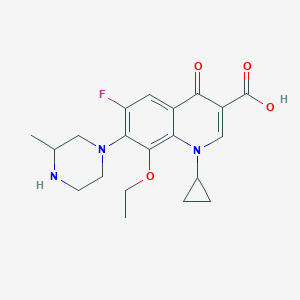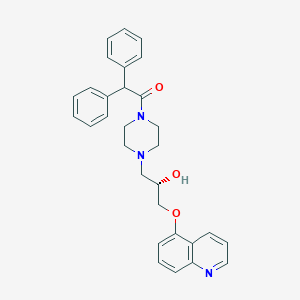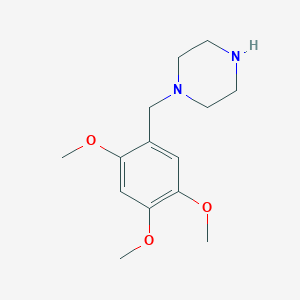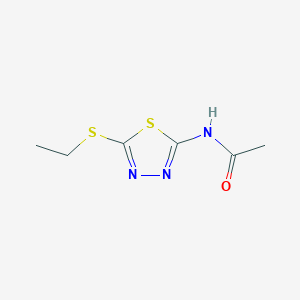
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide, also known as ETA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. ETA is a member of the thiadiazole family, which is a class of heterocyclic compounds that contains both sulfur and nitrogen atoms in their ring structure. In
科学的研究の応用
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has been extensively studied for its potential applications in various fields of science. In medicine, N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has shown promising results as an anti-inflammatory and analgesic agent. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
In agriculture, N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential use as a plant growth regulator. It has been shown to enhance the growth and yield of crops such as wheat, rice, and soybean. N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has also been investigated for its ability to improve the stress tolerance of plants, making it a potential candidate for the development of stress-tolerant crops.
In material science, N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential use as a precursor for the synthesis of new materials such as metal-organic frameworks (MOFs). MOFs are a class of porous materials that have applications in gas storage, catalysis, and drug delivery.
作用機序
The exact mechanism of action of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood, but it is believed to act through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a role in inflammation and pain. N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has also been shown to modulate the levels of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
生化学的および生理学的効果
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to have a variety of biochemical and physiological effects. In animal studies, N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to reduce inflammation and pain, improve cognitive function, and enhance the growth and yield of crops. N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has also been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has several advantages for lab experiments, including its high purity and high yield synthesis method, its broad range of potential applications in various fields of science, and its low toxicity. However, N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide also has some limitations, including its limited solubility in water and its potential instability under certain conditions.
将来の方向性
There are several future directions for the study of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide. In medicine, further studies are needed to fully understand the mechanism of action of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide and its potential use in the treatment of neurodegenerative diseases. In agriculture, more research is needed to determine the optimal conditions for the use of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide as a plant growth regulator and stress-tolerant agent. In material science, further studies are needed to explore the potential use of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor for the synthesis of new materials such as MOFs. Overall, N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has shown great potential for its use in various fields of science and warrants further investigation.
合成法
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide can be synthesized through various methods, including the reaction of 2-amino-5-ethylthio-1,3,4-thiadiazole with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. Another method involves the reaction of 2-amino-5-ethylthio-1,3,4-thiadiazole with acetyl chloride in the presence of a base such as sodium hydroxide. Both methods have been reported to yield high purity and high yield of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide.
特性
CAS番号 |
84460-95-7 |
|---|---|
製品名 |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
分子式 |
C6H9N3OS2 |
分子量 |
203.3 g/mol |
IUPAC名 |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C6H9N3OS2/c1-3-11-6-9-8-5(12-6)7-4(2)10/h3H2,1-2H3,(H,7,8,10) |
InChIキー |
AKLJUBCWPSFZET-UHFFFAOYSA-N |
SMILES |
CCSC1=NN=C(S1)NC(=O)C |
正規SMILES |
CCSC1=NN=C(S1)NC(=O)C |
その他のCAS番号 |
84460-95-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




